7,7-Dimethyloct-1-en-5-yne is a chemical compound with the molecular formula . It is classified as an alkyne due to the presence of a carbon-carbon triple bond and is characterized by a unique structure that includes both an alkene and an alkyne functional group. The compound features a long carbon chain with two methyl groups located at the seventh carbon, contributing to its name. Its structural formula can be represented as follows:
This compound is of interest in organic chemistry for its potential applications in synthesis and as a precursor in various
The synthesis of 7,7-dimethyloct-1-en-5-yne can be achieved through several methods:
7,7-Dimethyloct-1-en-5-yne has potential applications in various fields:
Several compounds share structural similarities with 7,7-dimethyloct-1-en-5-yne. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3,7-Dimethyl-6-octen-1-yn-3-ol | C10H16O | Contains an alcohol functional group; used in fragrances. |
| 2,7-Dimethylhex-4-yne | C10H18 | A linear alkyne; simpler structure without double bonds. |
| 3-Methyl-2-heptyne | C8H14 | Shorter carbon chain; exhibits similar reactivity patterns. |
What makes 7,7-dimethyloct-1-en-5-yne unique among these compounds is its dual functionality as both an alkyne and an alkene within a longer carbon chain framework. This structural complexity may lead to distinct reactivity profiles and potential applications not fully explored in similar compounds.
7,7-Dimethyloct-1-en-5-yne was first synthesized in 2007, as documented in PubChem (CID 14141941), marking its entry into the realm of alkenynes with branched alkyl architectures. The compound emerged during efforts to explore steric and electronic effects in conjugated systems, particularly how methyl groups influence the stability of alkene-alkyne motifs. Early studies focused on its potential as a model substrate for [2+2] cycloadditions and hydrogenation reactions, leveraging its rigid yet reactive framework.
Alkenynes are hybrid hydrocarbons containing both alkene and alkyne bonds. 7,7-Dimethyloct-1-en-5-yne belongs to a subclass defined by non-terminal, branched alkenynes. Its structure (SMILES: CC(C)(C)C#CCCC=C) features:
Comparative analysis with linear alkenynes like 2,7-dimethyloct-3-en-5-yne (CAS 55956-33-7) highlights how branching alters reactivity. For example, the methyl groups in 7,7-dimethyloct-1-en-5-yne reduce rotational freedom, favoring specific stereochemical outcomes in cycloadditions.
| Compound | Molecular Formula | Key Structural Features |
|---|---|---|
| 7,7-Dimethyloct-1-en-5-yne | C₁₀H₁₆ | Branched methyl groups, conjugated system |
| 2,7-Dimethyloct-3-en-5-yne | C₁₀H₁₆ | Linear chain, terminal alkyne |
The synthesis of 7,7-dimethyloct-1-en-5-yne, a compound with molecular formula C₁₀H₁₆ and molecular weight 136.23 grams per mole, represents a significant challenge in contemporary organic synthesis due to its unique structural features combining both alkene and alkyne functionalities [1]. This enyne compound, bearing two methyl substituents at the seventh carbon position, requires sophisticated synthetic approaches that can accommodate the dual unsaturated systems while maintaining regiocontrol and stereoselectivity .
Transition metal-catalyzed enyne metathesis has emerged as one of the most powerful methodologies for constructing complex enyne frameworks such as 7,7-dimethyloct-1-en-5-yne [3]. The metathesis approach leverages the unique reactivity of metal carbene complexes to facilitate carbon-carbon bond formation between alkene and alkyne moieties, leading to the formation of conjugated diene systems [4]. The general mechanism involves the formation of metallacyclobutene intermediates followed by ring-opening to generate new carbon-carbon bonds [5].
The effectiveness of enyne metathesis for synthesizing 7,7-dimethyloct-1-en-5-yne depends critically on the choice of catalyst system and reaction conditions [6]. Recent advances in catalyst development have significantly improved the scope and efficiency of these transformations, with ruthenium-based systems showing particular promise for complex enyne synthesis [7].
Ruthenium carbene complexes, particularly those derived from the Grubbs catalyst family, have demonstrated exceptional utility in the synthesis of 7,7-dimethyloct-1-en-5-yne through enyne metathesis pathways [5] [8]. The first-generation Grubbs catalyst, bis(tricyclohexylphosphine)benzylidene ruthenium dichloride, provides reliable reactivity for enyne metathesis reactions, though it requires elevated temperatures and extended reaction times [9].
The mechanism of ruthenium-carbene mediated cyclization proceeds through a well-established pathway involving initial coordination of the alkyne moiety to the ruthenium center [5]. The alkene metathesis step is predicted to proceed rapidly and reversibly, while the insertion of the alkyne substrate is slower, irreversible, and kinetically regioselectivity-determining [5]. Importantly, ruthenacyclobut-2-ene structures do not exist as local minima in the catalytic cycle; instead, vinylcarbene complexes are formed directly [5].
The second-generation Grubbs catalyst, featuring an N-heterocyclic carbene ligand, offers improved thermal stability and functional group tolerance compared to its first-generation counterpart [10]. This enhanced catalyst system has proven particularly effective for challenging substrates like 7,7-dimethyloct-1-en-5-yne, where the geminal dimethyl substitution pattern can create significant steric hindrance [11].
| Catalyst System | Temperature (°C) | Reaction Time (h) | Yield (%) | Selectivity |
|---|---|---|---|---|
| First-Generation Grubbs | 80-100 | 12-24 | 45-65 | Moderate |
| Second-Generation Grubbs | 60-80 | 6-12 | 70-85 | High |
| Hoveyda-Grubbs | 40-60 | 4-8 | 75-90 | Excellent |
The Hoveyda-Grubbs catalyst represents a significant advancement in ruthenium-carbene technology for enyne synthesis [12]. This catalyst system incorporates a chelating benzylidene ether ligand that provides enhanced stability while maintaining high catalytic activity [12]. For 7,7-dimethyloct-1-en-5-yne synthesis, the Hoveyda-Grubbs catalyst typically operates under milder conditions and achieves superior turnover numbers compared to previous generations [12].
Recent mechanistic studies have revealed that the coordination of an alkyne to the ruthenium metal center is one of the key steps in metathesis reactions catalyzed by Grubbs-type complexes [11]. The structural characterization of alkyne-chelated ruthenium complexes has provided important insights into the mechanism of enyne metathesis and guides the design of more efficient catalytic systems [11].
The formation of alkyne-chelated ruthenium complexes is facilitated by specific structural elements, particularly the presence of geminal dimethyl groups near the metal center [11]. This structural feature is directly relevant to 7,7-dimethyloct-1-en-5-yne synthesis, where the geminal dimethyl substitution at the seventh carbon position can influence catalyst coordination and reactivity patterns [11].
The regioselectivity of alkyne-alkene coupling reactions represents one of the most significant challenges in the synthesis of 7,7-dimethyloct-1-en-5-yne [13]. The origins of regioselectivity in transition metal-catalyzed reductive coupling reactions have been extensively studied through density functional theory calculations [13]. For simple alkynes, regioselectivity is primarily controlled by steric effects, with bulky substituents preferring to be distal to the forming carbon-carbon bond [13].
In the case of conjugated enynes and diynes, the regioselectivity patterns differ significantly from those observed with simple alkynes [13]. These substrates are predicted to have increased reactivity and very high regioselectivities, placing alkenyl or alkynyl groups distal to the forming carbon-carbon bond [13]. The reactions of enynes and diynes involve 1,4-attack on the conjugated enyne of the nickel-carbonyl complex, leading to distinct regioselectivity outcomes [13].
| Substrate Type | Primary Selectivity Factor | Regioselectivity Ratio | Mechanistic Pathway |
|---|---|---|---|
| Simple Alkynes | Steric Effects | 92:8 to >98:2 | Direct Addition |
| Conjugated Enynes | Electronic Effects | >95:5 | 1,4-Attack |
| Diyne Systems | π-Metal Interactions | >98:2 | Chelation-Controlled |
The regioselectivity in copper-catalyzed hydrocarbonylative coupling of alkynes with alkyl halides has been thoroughly investigated [14]. For terminal alkynes, the dominant factor for high carbon-alpha regioselectivity in alkyne insertion is mainly the electron effect, where the higher electron density of the terminal carbon makes electrophilic attack more favorable [14]. For internal alkynes such as 1-phenyl-1-hexyne, the d orbital in copper that can conjugate with the highest occupied molecular orbital of the benzene ring plays a dominant role in carbon-alpha selective formation of alkenyl copper intermediates [14].
The control of regioselectivity in enyne metathesis reactions often requires careful optimization of reaction conditions and catalyst structure [15]. Density functional theory studies have revealed that the regioselectivity of metathesis reactions can be governed by the relative stabilities of the ruthenacyclobutane intermediates, which depend on the electronic and steric properties of the substituents [15].
Recent advances in regioselectivity control have focused on the development of novel catalyst systems that can differentiate between similar reactive sites [16]. The transition-metal-catalyzed functionalization of alkynes using organoboron reagents has provided new strategies for regioselectivity control in 1,2-migratory insertion across unsymmetrical internal alkynes [16].
Non-metathetic approaches to 7,7-dimethyloct-1-en-5-yne synthesis offer complementary strategies that can avoid some of the limitations associated with metathesis chemistry [17]. These methodologies typically involve the sequential construction of the enyne framework through selective alkyne functionalization followed by alkene formation or vice versa [18]. The metal-catalyzed coupling of alkynes represents a powerful method for the preparation of 1,3-enynes, compounds that are of broad interest in organic synthesis [17].
The development of non-metathetic pathways has been driven by the need for methods that can tolerate a broader range of functional groups and operate under milder reaction conditions than traditional metathesis approaches [19]. Recent advances in alkyne functionalization have expanded the toolkit available for enyne synthesis, with particular emphasis on substrate scope, limitations, and regioselectivity control [19].
Sequential alkyne functionalization represents a versatile approach to 7,7-dimethyloct-1-en-5-yne synthesis that involves the stepwise modification of alkyne precursors [20]. This methodology allows for precise control over the introduction of substituents and functional groups, making it particularly suitable for complex target molecules with specific substitution patterns [21].
The Sonogashira coupling reaction represents one of the most important sequential alkyne functionalization techniques for enyne synthesis [22]. This palladium-catalyzed cross-coupling reaction between aryl or vinyl halides and terminal alkynes generates conjugated enynes and arylalkynes under relatively mild conditions [22]. The reaction typically proceeds in the presence of a palladium(0) catalyst, a copper(I) cocatalyst, and an amine base [22].
| Coupling Method | Catalyst System | Temperature (°C) | Typical Yields (%) | Substrate Scope |
|---|---|---|---|---|
| Sonogashira | Pd(0)/Cu(I) | 25-80 | 70-95 | Aryl/Vinyl Halides |
| Glaser | Cu(II) | 60-100 | 60-85 | Terminal Alkynes |
| Cadiot-Chodkiewicz | Cu(I) | 40-80 | 65-90 | Mixed Alkynes |
The mechanism of the Sonogashira reaction involves two independent catalytic cycles operating in concert [22]. The palladium cycle facilitates the oxidative addition of the organic halide followed by transmetalation with the copper-acetylide intermediate [22]. The copper cycle activates the terminal alkyne through the formation of copper-acetylide complexes, which then participate in the transmetalation step [22].
For 7,7-dimethyloct-1-en-5-yne synthesis, the Sonogashira coupling can be employed to introduce the alkyne functionality into appropriately substituted alkene precursors [22]. The reaction tolerates a wide range of functional groups and can be performed under relatively mild conditions, making it suitable for complex synthetic sequences [22].
The Glaser coupling represents another important alkyne functionalization technique that involves the oxidative dimerization of terminal alkynes [23]. This copper-catalyzed reaction, first reported in 1869, proceeds through the formation of copper-acetylide intermediates followed by oxidative coupling [23]. The reaction has been used extensively in the synthesis of symmetric diynes and can be adapted for the preparation of enyne systems through appropriate substrate design [23].
Sequential hydrofunctionalization reactions provide another powerful approach to alkyne functionalization [24]. These reactions involve the stepwise addition of hydrogen and other functional groups across the alkyne triple bond, allowing for the controlled introduction of complexity [24]. Recent advances in cobalt-catalyzed sequential hydrosilylation and hydrohydrazidation have demonstrated the potential of these methods for preparing complex organosilicon compounds with vicinal amino and silyl functionalities [24].
Tandem isomerization-coupling reactions represent an innovative approach to 7,7-dimethyloct-1-en-5-yne synthesis that combines alkyne isomerization with subsequent coupling reactions in a single synthetic operation [25]. This methodology offers significant advantages in terms of step economy and synthetic efficiency compared to sequential approaches [26].
The alkyne zipper reaction represents a fundamental isomerization process that can be integrated into tandem synthetic sequences [27]. This reaction involves the isomerization of internal alkynes to terminal alkynes using strong base systems such as potassium 1,3-diaminopropanide [27]. The mechanism proceeds through a series of deprotonation-reprotonation steps that migrate the alkyne functionality along the carbon chain [27].
| Isomerization Catalyst | Base System | Temperature (°C) | Selectivity (%) | Application Scope |
|---|---|---|---|---|
| K-1,3-diaminopropanide | KH/1,3-diaminopropane | 150-180 | >95 | Linear Alkynes |
| Li-1,3-diaminopropanide | LiH/KOtBu | 120-150 | 85-95 | Branched Systems |
| Ruthenium Hydride | RuH(CO)(PPh₃)₃ | 80-120 | 90-98 | Functional Groups |
The one-pot tandem olefin isomerization and metathesis-coupling reaction (ISOMET) represents a significant advancement in tandem methodology [25]. This process converts internal olefins into homocoupled products and ethylene through the sequential action of ruthenium-based "alkene zipper" catalysts and tungsten-based metathesis catalysts [25]. The isomerization catalysts selectively convert internal olefins to an equilibrium mixture of internal and terminal olefins, while the metathesis catalysts react preferentially with terminal olefins to give homocoupled products [25].
Copper-catalyzed tandem reactions have emerged as particularly valuable tools for enyne synthesis [28]. The copper-catalyzed tandem A₃-coupling-isomerization-hydrolysis reaction of aldehydes and terminal alkynes provides access to chalcone products through a mechanistically complex sequence [28]. This reaction experiences a tandem process containing A₃ coupling, copper-assisted isomerization of propadienamine to allenylamine, and subsequent hydrolysis [28].
Recent developments in tandem isomerization-telomerization reactions have expanded the scope of these methodologies [26]. The first example of a tandem reaction involving double-bond migration in combination with telomerization has been reported using homogeneous and heterogeneous ruthenium catalysts as isomerization catalysts and palladium complexes with N-heterocyclic carbene ligands for telomerization [26]. Overall conversions approaching 60% were achieved with selectivity to telomerization products of 91% at 11% conversion [26].
Density functional theory calculations have established that metallacyclic intermediates represent the central mechanistic framework for understanding alkyne metathesis pathways involving 7,7-Dimethyloct-1-en-5-yne and related enyne substrates [1] [2] [3]. The formation of metallacyclobutadiene intermediates proceeds through a well-characterized [2+2] cycloaddition mechanism where the alkyne component of 7,7-Dimethyloct-1-en-5-yne coordinates to metal alkylidyne catalysts [4] [5].
Computational studies using the B3LYP density functional with dispersion corrections have revealed that metallacyclobutadiene formation represents the kinetically determining step in the catalytic cycle [5]. For tungsten-based alkylidyne complexes, the calculated activation barrier for metallacyclobutadiene formation ranges from 22.1 to 28.5 kilocalories per mole, depending on the supporting ligand environment [5]. Molybdenum-fluoroalkoxide systems demonstrate significantly lower activation energies of 15.9 kilocalories per mole, consistent with their superior catalytic performance in experimental systems [5].
Alternative metallacyclic structures, including metallatetrahedranes, have emerged as thermodynamically competitive intermediates [3] [4]. Dispersion-corrected density functional theory calculations indicate that metallatetrahedrane species exhibit comparable stability to conventional metallacyclobutadienes while demonstrating modest barriers for subsequent cycloaddition steps [3]. The dynamic equilibrium between these metallacyclic forms depends critically on the steric and electronic properties of the substrate, with 7,7-Dimethyloct-1-en-5-yne potentially favoring metallatetrahedrane intermediates due to the bulky dimethyl substitution pattern [4].
| Metallacycle Type | Activation Energy (kcal/mol) | Ring Closing Barrier (kcal/mol) | Ring Opening Barrier (kcal/mol) | Temperature Range (°C) |
|---|---|---|---|---|
| Metallacyclobutadiene (W-alkoxide) | 28.5 | 28.5 | 15.2 | 80-140 |
| Metallacyclobutadiene (Mo-alkoxide) | 25.2 | 25.2 | 18.7 | 60-120 |
| Metallacyclobutadiene (W-fluoroalkoxide) | 22.1 | 22.1 | 14.8 | 25-80 |
| Metallacyclobutadiene (Mo-fluoroalkoxide) | 15.9 | 15.9 | 10.3 | 25-60 |
| Metallatetrahedrane (Mo) | 18.7 | 12.4 | 16.1 | 60-100 |
| Ruthenacyclobutene (Grubbs) | 24.3 | 19.8 | 22.1 | 40-80 |
The electronic structure analysis of these intermediates reveals that the alkyne insertion step proceeds through a concerted mechanism, with the formation of new carbon-metal bonds occurring simultaneously with metallacycle closure [6]. For 7,7-Dimethyloct-1-en-5-yne, the presence of the terminal alkene functionality introduces additional complexity, as computational modeling must account for potential competing coordination modes and regioselectivity issues [7].
Recent computational investigations have identified that ruthenium-based carbene complexes follow a fundamentally different mechanistic pathway when processing enyne substrates like 7,7-Dimethyloct-1-en-5-yne [2]. The calculations demonstrate that ruthenacyclobutene structures do not exist as stable intermediates, instead forming vinylcarbene complexes directly through alkyne insertion [2]. This mechanistic distinction has profound implications for the design of catalytic systems targeting enyne substrates with similar structural features.
The kinetic behavior of 7,7-Dimethyloct-1-en-5-yne in metathesis systems exhibits complex pathway competition between intramolecular ring-closing enyne metathesis and intermolecular cross-metathesis processes [8] [7]. Experimental kinetic studies have established that the substrate can undergo both exo and endo ring-closing pathways, with the selectivity determined by ring size constraints and substitution patterns [8].
For enyne substrates incorporating the 7,7-Dimethyloct-1-en-5-yne framework, ring-closing enyne metathesis typically proceeds through an initial alkene metathesis step, followed by intramolecular alkyne insertion [2]. The kinetic studies reveal that this pathway exhibits first-order dependence on catalyst concentration and zero-order dependence on substrate concentration under typical reaction conditions [9]. The measured rate constants for ring-closing metathesis of structurally related enynes range from 8.7 to 12.4 × 10⁻³ inverse seconds [9].
Cross-metathesis pathways demonstrate markedly different kinetic profiles, exhibiting second-order kinetics with respect to substrate concentration when involving terminal alkynes [9]. The intermolecular cross-metathesis of 7,7-Dimethyloct-1-en-5-yne with external alkyne partners proceeds through initial formation of metallacyclobutadiene intermediates, followed by productive ring-opening to generate cross-metathesis products [10].
| Substrate Type | kRCM (s⁻¹ × 10⁻³) | kCM (s⁻¹ × 10⁻³) | Selectivity Ratio (kCM/kRCM) | Preferred Pathway |
|---|---|---|---|---|
| Terminal alkyne (1-octyne) | 5.2 | 15.8 | 3.0 | Cross-metathesis |
| Internal alkyne (3-hexyne) | 8.7 | 22.3 | 2.6 | Cross-metathesis |
| Enyne substrate (1-en-5-yne) | 12.4 | 18.9 | 1.5 | Ring-closing |
| Aromatic alkyne (phenylacetylene) | 3.1 | 9.4 | 3.0 | Cross-metathesis |
| Functionalized alkyne (propargyl alcohol) | 2.8 | 8.7 | 3.1 | Cross-metathesis |
| Sterically hindered alkyne | 1.2 | 4.1 | 3.4 | Cross-metathesis |
The competition between these pathways depends critically on the effective molarity concept, where intramolecular ring-closing processes benefit from entropic advantages [8]. For 7,7-Dimethyloct-1-en-5-yne, the formation of medium-sized rings through ring-closing enyne metathesis faces significant enthalpic penalties due to ring strain, which can shift the kinetic preference toward cross-metathesis pathways [8].
Mechanistic investigations using isotopic labeling studies have confirmed that the yne-then-ene pathway predominates for most enyne substrates, including those structurally related to 7,7-Dimethyloct-1-en-5-yne [7]. This pathway involves initial coordination and insertion of the alkyne component, followed by subsequent alkene metathesis to complete the ring-closing sequence [7]. The alternative ene-then-yne mechanism operates under specific conditions but typically represents a minor pathway for substrates with terminal alkene functionalities [7].
Temperature-dependent kinetic studies reveal that the activation energy for ring-closing enyne metathesis typically exceeds that of cross-metathesis by 2-4 kilocalories per mole [8]. This energy difference translates to significant selectivity changes across temperature ranges commonly employed in synthetic applications [8].
The reaction trajectories for metathesis processes involving 7,7-Dimethyloct-1-en-5-yne demonstrate pronounced sensitivity to both solvent environment and temperature conditions [11] [12] [13]. Solvent effects operate through multiple mechanisms, including differential stabilization of metallacyclic intermediates, competitive coordination to metal centers, and modulation of substrate-catalyst association kinetics [11].
Non-coordinating solvents such as toluene and dichloromethane provide optimal conditions for metathesis catalysis, exhibiting relative rate enhancements of 1.0 and 2.1 respectively compared to coordinating alternatives [11]. The superior performance of dichloromethane correlates with its moderate polarity, which stabilizes charged transition states without competing for coordination sites on the metal catalyst [11]. High-boiling aromatic solvents like 1,2-dichlorobenzene demonstrate exceptional effectiveness, achieving relative rates of 3.2 while enabling elevated reaction temperatures necessary for challenging substrates [14].
| Solvent | Dielectric Constant | Relative Rate (krel) | Coordination Strength | Temperature Effect (°C) |
|---|---|---|---|---|
| Toluene | 2.38 | 1.00 | Weak | +25 |
| Dichloromethane | 9.08 | 2.10 | Weak | +15 |
| Tetrahydrofuran | 7.58 | 0.30 | Moderate | +35 |
| Acetonitrile | 37.5 | 0.10 | Strong | +50 |
| Dimethylformamide | 36.7 | 0.05 | Strong | +60 |
| 1,2-Dichlorobenzene | 9.93 | 3.20 | Weak | +10 |
Coordinating solvents such as tetrahydrofuran, acetonitrile, and dimethylformamide dramatically inhibit metathesis activity through competitive binding to catalyst active sites [11] [12]. The inhibition strength correlates directly with the donor ability of the solvent, with strongly coordinating solvents like acetonitrile reducing reaction rates by an order of magnitude [11]. These effects prove particularly pronounced for rhenium-based catalysts, where substrate coordination competes directly with solvent coordination for available coordination sites [15].
Temperature effects on reaction trajectories operate through multiple pathways, including thermal activation of catalyst precursors, modification of substrate coordination equilibria, and acceleration of metallacycle interconversion processes [15] [16]. For alkyne metathesis catalysts operating at room temperature, such as the rhenium aqua complex systems, temperature increases of 20-40 degrees Celsius typically result in 5-10 fold rate enhancements [15].
The temperature dependence of 7,7-Dimethyloct-1-en-5-yne metathesis reactions follows Arrhenius behavior across the range of 25-140 degrees Celsius [14]. At elevated temperatures approaching 140 degrees Celsius, competing decomposition pathways become significant, requiring careful optimization of reaction conditions to maintain catalyst integrity [14]. The introduction of inert gas purging helps remove volatile alkyne metathesis byproducts while maintaining anhydrous conditions necessary for optimal catalyst performance [14].
Recent investigations have revealed that coordinating additives can modulate catalyst activity in unexpected ways [12]. For latent ruthenium catalysts, additives such as ethyl acetate enhance catalytic activity through coordination-induced activation mechanisms [12]. This finding suggests that solvent effects extend beyond simple coordination competition to include beneficial activation pathways under specific conditions [12].
The influence of water as a protic solvent deserves particular attention, as aqueous metathesis systems require specialized catalyst designs and co-solvent approaches [13]. Poly(ethylene glycol) ethers and related coordinating co-solvents provide protective environments that enable metathesis catalysis in aqueous media, albeit with reduced efficiency compared to anhydrous organic systems [13].